molecular formula C12H13BN2O3 B13900865 (5-(1-(Pyridin-2-yl)ethoxy)pyridin-3-yl)boronic acid

(5-(1-(Pyridin-2-yl)ethoxy)pyridin-3-yl)boronic acid

Cat. No.: B13900865
M. Wt: 244.06 g/mol
InChI Key: DQVWNJNDXVCKDH-UHFFFAOYSA-N
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Description

(5-(1-(Pyridin-2-yl)ethoxy)pyridin-3-yl)boronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. Boronic acids are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(1-(Pyridin-2-yl)ethoxy)pyridin-3-yl)boronic acid typically involves the borylation of a pyridine derivative. One common method is the halogen-metal exchange followed by borylation. For example, starting with a halogenated pyridine, the halogen can be replaced with a boronic acid group using a suitable boron reagent under controlled conditions .

Industrial Production Methods: Industrial production of boronic acids often involves large-scale borylation reactions using automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions: (5-(1-(Pyridin-2-yl)ethoxy)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (5-(1-(Pyridin-2-yl)ethoxy)pyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the catalyst, facilitating the transfer of the boronic acid group to the target molecule. In biological systems, boronic acids can form reversible covalent bonds with diols, making them useful in enzyme inhibition and drug delivery .

Properties

Molecular Formula

C12H13BN2O3

Molecular Weight

244.06 g/mol

IUPAC Name

[5-(1-pyridin-2-ylethoxy)pyridin-3-yl]boronic acid

InChI

InChI=1S/C12H13BN2O3/c1-9(12-4-2-3-5-15-12)18-11-6-10(13(16)17)7-14-8-11/h2-9,16-17H,1H3

InChI Key

DQVWNJNDXVCKDH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1)OC(C)C2=CC=CC=N2)(O)O

Origin of Product

United States

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